6-Aminophthalide chemical properties and structure
6-Aminophthalide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and a plausible synthetic route for 6-Aminophthalide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure
6-Aminophthalide, with the IUPAC name 6-Amino-2-benzofuran-1(3H)-one, is a heterocyclic aromatic compound. Its structure consists of a phthalide (isobenzofuran-1(3H)-one) core with an amino group substituted at the 6-position of the benzene ring.
Chemical and Physical Properties
The key chemical and physical properties of 6-Aminophthalide are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | References |
| CAS Number | 57319-65-0 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 183 °C | [1] |
| Boiling Point (Predicted) | 420.2 ± 45.0 °C | [1] |
| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [1] |
| Water Solubility | 1360 mg/L at 25°C | [1] |
| pKa (Predicted) | 3.88 ± 0.20 | [1] |
| SMILES | C1C2=C(C=C(C=C2)N)C(=O)O1 | [3] |
| InChI | InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | [3] |
| InChIKey | ZIJZDNKZJZUROE-UHFFFAOYSA-N | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The two methylene protons may appear as a singlet or as an AB quartet depending on their magnetic equivalence.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at a characteristic downfield shift. The aromatic carbons will have distinct chemical shifts based on their electronic environment, influenced by the amino and lactone functionalities.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Aminophthalide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.
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C=O stretching: A strong absorption band around 1750-1700 cm⁻¹ for the lactone carbonyl group.
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C-N stretching: In the region of 1350-1250 cm⁻¹.
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Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 6-Aminophthalide will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (149.15). The fragmentation pattern will be characteristic of the phthalide structure and the amino substituent.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Aminophthalide is not widely published, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. The following proposed protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.
Proposed Synthesis of 6-Aminophthalide from 4-Nitrophthalic Acid
This synthetic route involves two main steps: the reduction of one of the carboxylic acid groups of 4-nitrophthalic acid to form 6-nitrophthalide, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 6-Nitrophthalide
This step is a selective reduction of one carboxylic acid group in the presence of a nitro group.
-
Materials: 4-Nitrophthalic acid, a suitable reducing agent (e.g., sodium borohydride in a polar aprotic solvent like THF), and appropriate workup reagents (e.g., dilute hydrochloric acid).
-
Procedure:
-
Dissolve 4-nitrophthalic acid in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the cooled solution. The reaction is typically exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-nitrophthalide.
-
Step 2: Synthesis of 6-Aminophthalide
This step involves the reduction of the nitro group to a primary amine. Common methods for nitro group reduction can be employed.[4][5][6][7]
-
Materials: 6-Nitrophthalide, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂ gas and a catalyst like Pd/C), and appropriate workup reagents.
-
Procedure (using SnCl₂):
-
Dissolve 6-nitrophthalide in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to yield crude 6-aminophthalide.
-
Purification Protocol
The crude 6-Aminophthalide can be purified by recrystallization or column chromatography.
-
Recrystallization:
-
Select a suitable solvent or solvent system in which 6-aminophthalide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amines include ethanol, methanol, or mixtures with water.[8][9]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) that provides good separation of the product from impurities on a TLC plate.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 6-aminophthalide.
Biological Activity
There is limited publicly available information on the specific biological activities or signaling pathways of 6-Aminophthalide. However, the phthalide and aminophthalide scaffolds are present in various biologically active molecules. Phthalide derivatives have been investigated for a range of pharmacological activities.[13][14][15][16] Further screening and research would be necessary to elucidate the specific biological profile of 6-Aminophthalide.
Workflow and Process Visualization
The following diagram illustrates the proposed workflow for the synthesis and purification of 6-Aminophthalide.
Caption: Proposed workflow for the synthesis and purification of 6-Aminophthalide.
References
- 1. 57319-65-0 CAS MSDS (6-AMINOPHTHALIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 6-AMINOPHTHALIDE price,buy 6-AMINOPHTHALIDE - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 6-aminophthalide (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
